

A Researcher's Guide to Alternative Small Molecule Inhibitors of CK1δ/ε

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Compound of Interest

Compound Name: PF-5006739

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of alternative small molecule inhibitors targeting Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε). These serine/threonine kinases are pivotal in regulating a multitude of cellular processes, most notably the Wnt/β-catenin signaling and circadian rhythm pathways. [1][2] Dysregulation of CK1δ/ε activity has been implicated in various pathologies, including cancer, neurodegenerative diseases, and sleep disorders, making them attractive therapeutic targets.[1] This guide presents a comprehensive overview of key inhibitors, their performance data, detailed experimental protocols, and visual representations of associated signaling pathways to aid in the selection of the most suitable compounds for research and development.

Performance Comparison of CK1δ/ε Inhibitors

The following tables summarize the quantitative data for prominent small molecule inhibitors of CK1δ and CK1ε. The data highlights the potency (IC50 values) and, where available, the selectivity of these compounds.

Inhibitor	Target(s)	IC50 (nM) for CK1δ	IC50 (nM) for CK1ε	Other Notable Inhibitory Activity (IC50)	Key Features
PF-670462	CK1δ/ε	13 - 14	7.7 - 90	p38, EGFR[3]	Potent and selective inhibitor of CK1δ/ε.[3][4] Known to cause phase shifts in circadian rhythms and has shown efficacy in preclinical models of pulmonary fibrosis.[4][5]
SR-3029	CK1δ/ε	44	260	CDK4/cyclin D1 (576 nM), CDK4/cyclin D3 (368 nM), CDK6/cyclin D1 (428 nM), CDK6/cyclin D3 (427 nM), FLT3 (3000 nM)[6][7]	Potent and selective CK1δ/ε inhibitor with demonstrated anti-proliferative properties in breast cancer and melanoma cell lines.[8] [9] Exhibits favorable pharmacokinetic

					properties for in vivo studies.[8]
IC261	CK1δ/ε	1000	1000	CK1α1 (16,000 nM) [10]	A selective, ATP-competitive inhibitor of CK1δ/ε.[10] It has been shown to induce mitotic arrest, apoptosis in tumor cells, and promote aerobic glycolysis in colon cancer. [11][12] Also noted to inhibit microtubule polymerization.[11]
D4476	CK1	300	-	CK1 from S. pombe (200 nM), ALK5 (500 nM)[13]	A cell-permeable inhibitor of CK1.[13] It is not highly specific for CK1δ/ε and also targets other kinases like ALK5.[13]
MU1742	CK1α/δ/ε	6.1	27.7	CK1α1 (7.2 nM)[14]	A potent inhibitor of

CK1 isoforms
 α , δ , and ϵ
with good in
vivo
pharmacokin
etic
properties.
[\[14\]](#)

Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of CK1 δ / ϵ inhibitors are provided below.

In Vitro Kinase Assay for IC50 Determination

This protocol describes a radiometric assay to determine the half-maximal inhibitory concentration (IC50) of a compound against CK1 δ or CK1 ϵ .

Materials:

- Recombinant human CK1 δ or CK1 ϵ
- α -casein (substrate)
- [γ -³²P]ATP
- Assay buffer (25 mM Tris-HCl pH 7.0, 10 mM MgCl₂, 100 μ M EDTA)
- 5x SDS loading buffer
- Test inhibitor (dissolved in DMSO)

Procedure:

- Prepare a reaction mixture in a total volume of 15 μ L containing assay buffer, 10 μ M α -casein, and the desired concentration of the test inhibitor.

- Add the recombinant CK1 δ or CK1 ϵ enzyme to the reaction mixture.
- Initiate the kinase reaction by adding [γ - 32 P]ATP to a final concentration of 10 μ M (0.4 pmol).
- Incubate the reaction at 30°C for a predetermined time within the linear range of the assay.
- Stop the reaction by adding 3 μ L of 5x SDS loading buffer and heating at 95°C for 5 minutes.
- Separate the proteins by SDS-PAGE.
- Visualize the phosphorylated α -casein by autoradiography.
- Quantify the band intensities to determine the extent of inhibition at each inhibitor concentration.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[\[15\]](#)

Cell Viability Assay (CCK-8)

This protocol outlines the use of a colorimetric assay to assess the effect of CK1 δ/ϵ inhibitors on cell viability.

Materials:

- Cancer cell line of interest (e.g., A549, A375)
- Complete culture medium
- 96-well plates
- Test inhibitor (dissolved in DMSO)
- Cell Counting Kit-8 (CCK-8) solution

Procedure:

- Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

- Treat the cells with various concentrations of the test inhibitor or DMSO (vehicle control) for 12-72 hours.
- Add 10 μ L of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
- Measure the absorbance at 450 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control.[\[16\]](#)

Western Blotting for Downstream Signaling Analysis

This protocol is for analyzing the phosphorylation status or expression level of proteins downstream of CK1 δ/ϵ .

Materials:

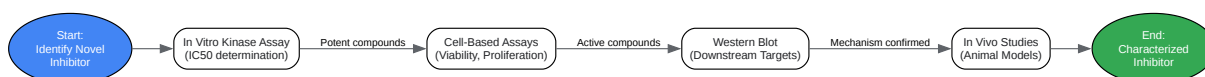
- Cells treated with CK1 δ/ϵ inhibitor or vehicle control
- Ice-cold PBS
- RIPA lysis buffer with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
- Primary antibodies (e.g., anti-phospho- β -catenin, anti- β -catenin, anti-PER2)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Lyse the treated cells in ice-cold RIPA buffer.
- Determine the protein concentration of the lysates using a BCA assay.
- Denature equal amounts of protein from each sample by boiling in SDS loading buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 5 minutes each.
- Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST for 5 minutes each.
- Visualize the protein bands using a chemiluminescent substrate and an imaging system.[2][17][18]

Signaling Pathways and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the key signaling pathways regulated by CK1δ/ε and a typical experimental workflow for inhibitor characterization.



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